molecular formula C12H7F5O B15065531 1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene

1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene

Cat. No.: B15065531
M. Wt: 262.17 g/mol
InChI Key: UWHGLVSCANNQAP-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of naphthalene derivatives, which can be achieved using reagents such as trifluoromethyl iodide in the presence of a radical initiator . The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorinated functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its pharmacokinetic properties .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)naphthalene
  • 1-(Difluoromethoxy)naphthalene
  • 7-(Trifluoromethyl)naphthalene

Comparison: 1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene is unique due to the presence of both difluoromethoxy and trifluoromethyl groups on the naphthalene ring. This dual substitution pattern imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, compared to compounds with only one of these groups .

Properties

Molecular Formula

C12H7F5O

Molecular Weight

262.17 g/mol

IUPAC Name

1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)18-10-3-1-2-7-4-5-8(6-9(7)10)12(15,16)17/h1-6,11H

InChI Key

UWHGLVSCANNQAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)OC(F)F

Origin of Product

United States

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